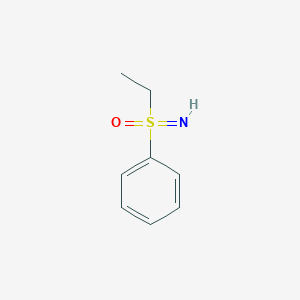

S-エチル-S-フェニルスルホキシミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Ethyl-S-phenyl sulfoximine is an organosulfur compound characterized by the presence of a sulfoximine functional group

科学的研究の応用

S-Ethyl-S-phenyl sulfoximine has diverse applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and in protein modification studies.

Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.

作用機序

Target of Action

S-Ethyl-S-phenyl sulfoximine is a type of organosulfur compound known as a sulfoximine Sulfoximines have been noted for their medicinal chemistry properties , suggesting they interact with biological targets to exert their effects.

Mode of Action

Sulfoximines, in general, are known to undergo various chemical transformations, including reductive and oxidative pathways, as well as carbon-sulfur (c-s) bond cleavage reactions . These transformations can lead to changes in the targets they interact with.

Biochemical Pathways

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, can affect various biochemical pathways due to their ability to undergo different chemical transformations

Result of Action

Given the medicinal chemistry properties of sulfoximines , it can be inferred that they may have significant effects at the molecular and cellular levels.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl-S-phenyl sulfoximine typically involves the imination of sulfoxides or the oxidation of sulfilimines. One common method is the reaction of sulfoxides with sodium azide in the presence of Eaton’s reagent at elevated temperatures . Another approach involves the use of bis(rhodium) catalysts and trifluoroethanol as a solvent . These methods yield high purity products and are efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of S-Ethyl-S-phenyl sulfoximine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle reagents and by-products.

化学反応の分析

Types of Reactions: S-Ethyl-S-phenyl sulfoximine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonimidates or sulfonamides under acidic conditions.

Reduction: Reduction to sulfoxides or sulfides using reducing agents.

Substitution: N-arylation and N-alkylation reactions with aryl or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Copper(I) iodide, arylboronic acids, palladium catalysts.

Major Products:

Oxidation: Sulfonimidates, sulfonamides.

Reduction: Sulfoxides, sulfides.

Substitution: N-arylated or N-alkylated sulfoximines.

類似化合物との比較

Sulfonimidates: Share a similar sulfur(VI) center but differ in their reactivity and applications.

Sulfonamides: Structurally related but lack the additional nitrogen atom present in sulfoximines.

Sulfilimines: Precursors to sulfoximines, with different oxidation states and reactivity.

Uniqueness: Its unique sulfoximine functional group provides additional reactivity and the ability to form chiral centers, making it a valuable compound in various research fields .

生物活性

S-Ethyl-S-phenyl sulfoximine is a compound that has garnered attention in recent years due to its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

S-Ethyl-S-phenyl sulfoximine features a sulfoximine functional group, characterized by the presence of a sulfur atom bonded to both an ethyl and a phenyl group, along with an oxygen atom. This unique structure contributes to its reactivity and biological properties.

Sulfoximines are known to participate in various chemical reactions that can lead to the formation of biologically active compounds. The mechanisms by which S-ethyl-S-phenyl sulfoximine exerts its effects include:

- Electrophilic Reactions : The sulfoximine group can act as a nucleophile, facilitating electrophilic aromatic substitution reactions. This property is critical for the synthesis of more complex molecules that may exhibit enhanced biological activities .

- Radical Formation : Studies have indicated that sulfoximines can stabilize radical intermediates, which may play a role in their biological activity. For instance, reactions involving radical quenching have been explored to understand the stability and reactivity of these compounds .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of S-ethyl-S-phenyl sulfoximine. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple pathways:

- Apoptosis Induction : S-Ethyl-S-phenyl sulfoximine has been observed to induce apoptosis in human melanoma cells (A375), suggesting its potential as an anticancer agent. This effect appears to be mediated by alterations in cadherin expression and transcription factors involved in the epithelial-to-mesenchymal transition (EMT), which is crucial for cancer progression .

- Inhibition of Migration and Invasiveness : The compound also demonstrates significant inhibitory effects on cell migration and invasiveness, which are critical factors in cancer metastasis .

Neuroprotective Effects

Emerging evidence suggests that S-Ethyl-S-phenyl sulfoximine may possess neuroprotective properties. Similar compounds have been studied for their ability to mitigate neurotoxicity associated with conditions like peripheral neuropathy. The involvement of reactive sulfur species (RSS) in neuroprotection has been noted, indicating a potential therapeutic avenue for this class of compounds .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of S-Ethyl-S-phenyl sulfoximine, yielding promising results:

| Study | Findings |

|---|---|

| Study 1 | Induced apoptosis in A375 melanoma cells, enhancing E-CAD expression while reducing N-CAD levels. |

| Study 2 | Demonstrated significant inhibition of migration and clonogenic potential in melanoma cells. |

| Study 3 | Explored the compound's role in stabilizing radical intermediates during electrophilic reactions, contributing to its biological efficacy. |

特性

IUPAC Name |

ethyl-imino-oxo-phenyl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQERBDXVCFTGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。